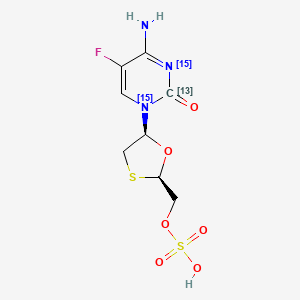
Emtricitabine 5-O-Sulfate-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emtricitabine 5-O-Sulfate-13C,15N2 is an isotope-labeled analog of Emtricitabine 5-O-Sulfate. It is a metabolite of Emtricitabine, which is a reverse transcriptase inhibitor and an effective antiviral agent against HIV, HBV, and other viruses replicating in a similar manner. The compound has a molecular formula of C7[13C]H10FN[15N]2O6S2 and a molecular weight of 330.29.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Emtricitabine 5-O-Sulfate-13C,15N2 are not well-documented. Typically, the production of such isotope-labeled compounds involves specialized facilities equipped to handle stable isotopes and ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Emtricitabine 5-O-Sulfate-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Emtricitabine 5-O-Sulfate-13C,15N2 has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study the behavior of isotope-labeled compounds.
Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of Emtricitabine.
Medicine: Utilized in medical research to investigate the efficacy and mechanism of action of Emtricitabine and its derivatives.
Industry: Applied in the development of antiviral drugs and the study of drug metabolism.
Mechanism of Action
Emtricitabine 5-O-Sulfate-13C,15N2, like its parent compound Emtricitabine, acts as a nucleoside reverse transcriptase inhibitor (NRTI). It inhibits the reverse transcriptase enzyme, which is essential for the replication of HIV and HBV. By incorporating into the viral DNA, it causes chain termination and prevents the synthesis of viral DNA . The molecular targets include the reverse transcriptase enzyme, and the pathways involved are those related to viral replication.
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: The parent compound, which is also a nucleoside reverse transcriptase inhibitor.
Lamivudine: Another NRTI with a similar mechanism of action.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment.
Uniqueness
Emtricitabine 5-O-Sulfate-13C,15N2 is unique due to its isotope labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems.
Properties
Molecular Formula |
C8H10FN3O6S2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1/i8+1,11+1,12+1 |
InChI Key |
NZZPINZJXRRJIU-SJLFXUEQSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COS(=O)(=O)O)[15N]2C=C(C(=[15N][13C]2=O)N)F |
Canonical SMILES |
C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















